Ethyl 3-(2-aminophenyl)acrylate
Overview
Description
Ethyl 3-(2-aminophenyl)acrylate is an organic compound with the molecular formula C11H13NO2. It is a derivative of acrylate, featuring an ethyl ester group and an aminophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common approach involves the Heck reaction, where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon and triethylamine in 1,4-dioxane at 100°C . The reaction typically proceeds for 20 hours under Schlenk conditions, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck reaction remains a viable route for large-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or saturated esters .
Scientific Research Applications
Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with molecular targets through various pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Ethyl cyanoacetate: Used in similar synthetic applications, particularly in the synthesis of tetrahydroquinolines.
Methyl 3-(2-aminophenyl)acrylate: Another derivative with comparable reactivity and applications.
Uniqueness: Its combination of an ethyl ester and an aminophenyl group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDAZQBINIQSP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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